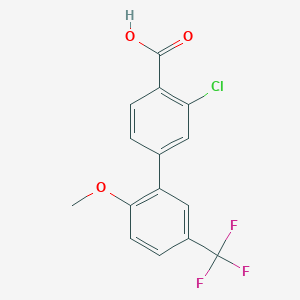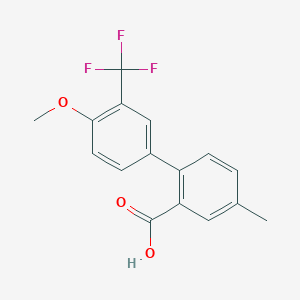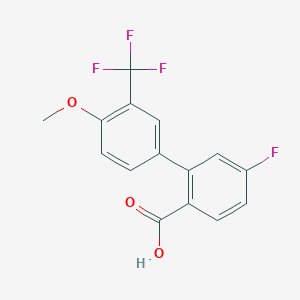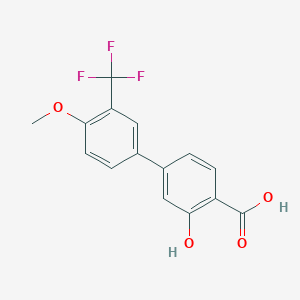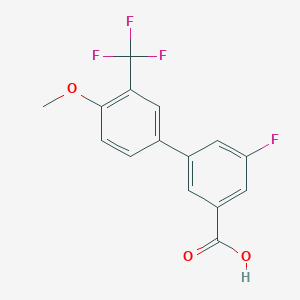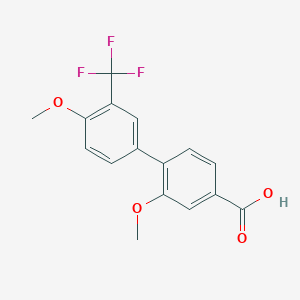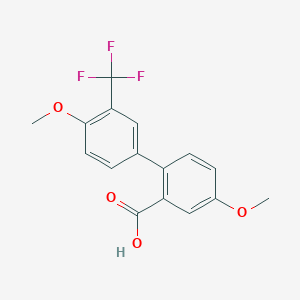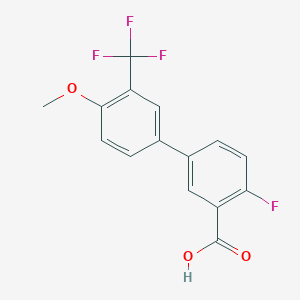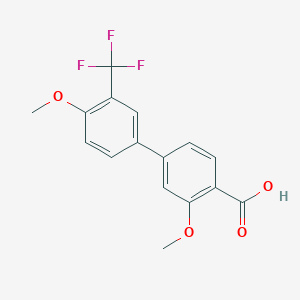
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
Vue d'ensemble
Description
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, or 6-CMTBA, is a widely used synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a small molecule that belongs to the family of phenylbenzoic acids, and is commonly used in the synthesis of various organic compounds. Its unique chemical structure allows it to be used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in pharmaceutical synthesis. In addition, 6-CMTBA has been found to have potential therapeutic applications, given its ability to interact with various biological systems.
Mécanisme D'action
The exact mechanism of action of 6-CMTBA is not yet fully understood. However, it is known that the compound is able to interact with various biological systems, including enzymes, neurotransmitters, and genes. For example, 6-CMTBA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, by binding to its active site and preventing its activity. In addition, 6-CMTBA has been found to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine, by binding to their receptors and either activating or inhibiting their activity. Finally, 6-CMTBA has been found to modulate the expression of certain genes, such as those involved in inflammation, apoptosis, and cell proliferation, by binding to their promoters and either activating or inhibiting their transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMTBA have been studied in a variety of systems, including bacteria, yeast, and mammalian cells. In general, 6-CMTBA has been found to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, 6-CMTBA has been found to reduce the expression of certain genes involved in apoptosis, such as caspase-3, and to inhibit the proliferation of certain types of cells, such as cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-CMTBA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient reagent for organic synthesis. In addition, 6-CMTBA is a small molecule, which makes it ideal for use in biological assays and other studies that require precise control over the concentration of the compound. However, 6-CMTBA is relatively unstable and can be easily degraded in the presence of light or heat. Furthermore, it is a relatively expensive reagent, making it difficult to use in large-scale experiments.
Orientations Futures
Given its potential therapeutic applications, 6-CMTBA has the potential to be further studied for its potential clinical applications. For example, further research could be done to explore its ability to modulate the activity of certain enzymes and neurotransmitters, as well as its ability to modulate the expression of certain genes. In addition, further research could be done to explore its potential synergistic effects with other compounds, as well as its potential to be used in combination with other therapeutic agents. Finally, further research could be done to explore its potential applications in other biological systems, such as plants and animals.
Méthodes De Synthèse
6-CMTBA is synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylbenzene and chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired 6-chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid as a white solid. The second step involves the purification of the product by recrystallization, which yields 6-CMTBA with a purity of up to 95%.
Applications De Recherche Scientifique
6-CMTBA has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a ligand in metal-catalyzed cross-coupling reactions. In addition, 6-CMTBA has been found to have potential therapeutic applications, as it has been shown to interact with various biological systems. For example, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine. Furthermore, 6-CMTBA has been studied for its ability to modulate the expression of certain genes, such as those involved in inflammation, apoptosis, and cell proliferation.
Propriétés
IUPAC Name |
2-chloro-6-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-12-6-5-8(7-10(12)15(17,18)19)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOMNPIIOIWKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692175 | |
| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261936-00-8 | |
| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



